Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate

Beschreibung

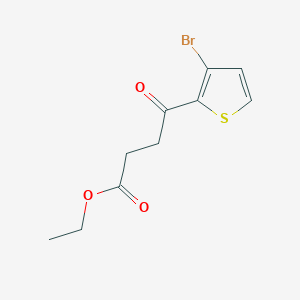

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(3-bromothiophen-2-yl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-2-14-9(13)4-3-8(12)10-7(11)5-6-15-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANQUKJYTLPXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275886 | |

| Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-19-3 | |

| Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Methodologies of Ethyl 4 3 Bromo 2 Thienyl 4 Oxobutanoate

Established Synthetic Routes to Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate

The synthesis of this compound can be approached through several methodologies, with the derivatization of 3-bromo-2-thiophenecarboxylic acid precursors being a prominent strategy.

Derivatization of 3-Bromo-2-thiophenecarboxylic Acid Precursors

A primary route for the synthesis of the title compound involves the Friedel-Crafts acylation of 3-bromothiophene (B43185) with a suitable succinic acid derivative. The regioselectivity of this reaction is a critical consideration. Electrophilic substitution on the 3-bromothiophene ring can occur at either the 2- or 5-position. The bromine atom is a deactivating but ortho-, para-directing group. In the case of 3-bromothiophene, the 2- and 5-positions are activated by the sulfur atom through resonance, with the 2-position being sterically hindered by the adjacent bromine atom. This can lead to a mixture of isomers.

A study on the acylation of 3-bromothiophene with succinyl chloride in the presence of aluminum chloride (AlCl₃) revealed the formation of a mixture of three isomeric dibromo-substituted 1,4-di(2-thienyl)butane-1,4-diones. bohrium.comresearchgate.net The major product was the unsymmetrical 1-(3-bromo-2-thienyl)-4-(4-bromo-2-thienyl)butane-1,4-dione, rather than the expected 1,4-di-(3-bromo-2-thienyl)butane-1,4-dione. bohrium.comresearchgate.net This highlights the complexity of controlling regioselectivity in such reactions and suggests that the direct acylation with succinyl chloride is not a feasible method for the clean synthesis of the desired diketone precursor. bohrium.comresearchgate.net

To achieve a more controlled synthesis of this compound, a more strategic approach is required, such as using a mono-protected succinic acid derivative like ethyl 4-chloro-4-oxobutanoate (ethyl succinoyl chloride). This reagent allows for a single acylation event, mitigating the formation of diketones. The Friedel-Crafts acylation would ideally proceed with high regioselectivity at the 2-position of 3-bromothiophene, driven by the electronic activation from the sulfur atom, to yield the target compound. The general mechanism involves the formation of an acylium ion from ethyl succinoyl chloride and a Lewis acid catalyst, which then undergoes electrophilic aromatic substitution on the thiophene (B33073) ring. stackexchange.comechemi.com

Table 1: Key Reagents in the Derivatization of 3-Bromo-2-thiophenecarboxylic Acid Precursors

| Reagent | Role |

| 3-Bromothiophene | Starting aromatic substrate |

| Ethyl 4-chloro-4-oxobutanoate | Acylating agent |

| Aluminum chloride (AlCl₃) | Lewis acid catalyst |

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While not a direct route to this compound itself, this type of reaction can be relevant in the context of its subsequent transformations. For instance, the active methylene group in the keto-ester can potentially react with aldehydes in a Knoevenagel-type reaction, although this is more characteristic of the reactivity of the compound rather than its primary synthesis.

Alternative Synthetic Pathways

Alternative synthetic strategies could involve the construction of the thiophene ring as a later step in the synthesis. For example, a suitably substituted butane-1,4-dione derivative could undergo cyclization with a sulfurizing agent to form the thiophene ring. However, these routes are generally more complex and less common than the Friedel-Crafts approach.

Functionalization Strategies and Chemical Transformations

The presence of both a keto-ester moiety and a brominated thiophene ring in this compound provides multiple sites for further chemical modification.

Reactivity of the Keto-Ester Moiety

The β-keto ester functionality is a versatile handle for a variety of chemical transformations. The methylene group adjacent to the ketone and ester is acidic and can be deprotonated to form an enolate, which can then participate in various reactions such as alkylations and condensations.

One of the most significant reactions of this moiety is its cyclocondensation with hydrazine (B178648) derivatives to form pyridazine (B1198779) and related heterocyclic systems. nih.govresearchgate.netekb.egmdpi.com For instance, treatment of γ-keto esters with hydrazine hydrate (B1144303) can lead to the formation of 6-substituted-3(2H)-pyridazinones. This transformation is a cornerstone in the synthesis of a wide array of pyridazine-based compounds with potential biological activities. The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization with the loss of ethanol.

Table 2: Products from the Reaction of Ethyl 4-aryl-4-oxobutanoates with Hydrazine

| Starting Material | Product |

| Ethyl 4-aryl-4-oxobutanoate | 6-Aryl-3(2H)-pyridazinone |

Reactions Involving the Thiophene Ring System

The bromine atom on the thiophene ring is a key functional group that allows for a wide range of transformations, particularly transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

For example, the bromine atom can be readily displaced through Suzuki or Stille cross-coupling reactions to introduce new aryl, heteroaryl, or alkyl substituents at the 3-position of the thiophene ring. This allows for the synthesis of a diverse library of substituted thienyl derivatives.

Furthermore, the entire 4-(3-bromo-2-thienyl)-4-oxobutanoate scaffold can serve as a precursor for the synthesis of fused heterocyclic systems. For example, it is a key intermediate in the synthesis of thieno[3,2-b]pyrrole derivatives. These bicyclic systems are of interest in materials science and medicinal chemistry. The synthesis can involve intramolecular cyclization strategies, where the keto and ester functionalities, or derivatives thereof, react with a nitrogen source to form the fused pyrrole (B145914) ring.

Substitutions at the Bromo-Position

The bromine atom on the thiophene ring of this compound serves as a key handle for a variety of substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The electron-rich nature of the thiophene ring can influence the reactivity of the C-Br bond in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the thiophene ring is well-suited for a range of palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. While specific studies detailing the reactions of this compound are not extensively documented in readily available literature, the reactivity of similar aryl bromides is well-established and provides a strong indication of the expected chemical behavior.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl group. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

Heck Reaction: In a Heck reaction, the compound would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.org This reaction is a powerful tool for the vinylation of aryl halides. The process typically involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the thiophene ring and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This methodology is highly valuable for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, the Buchwald-Hartwig amination is the method of choice. This reaction would couple this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. bohrium.com This reaction has broad applicability in the synthesis of arylamines. bohrium.com

The following table summarizes the expected palladium-catalyzed cross-coupling reactions at the bromo-position:

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted thiophene |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted thiophene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynyl-substituted thiophene |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Amino-substituted thiophene |

Stereoselective and Regioselective Synthesis Utilizing the Compound

The bifunctional nature of this compound, possessing both an electrophilic ketone and a handle for cross-coupling, makes it a potentially valuable substrate in stereoselective and regioselective synthetic strategies.

One area where the analogous compound, ethyl 4-bromo-3-oxobutanoate, has been utilized is in stereoselective cycloaddition reactions. For instance, a NaH-promoted [4+3] annulation between azadienes and ethyl 4-bromo-3-oxobutanoate has been reported to produce benzindeno-fused azepine derivatives with good yields and stereoselectivities. nih.gov This type of reaction, if applied to a derivative of this compound, could potentially lead to novel, stereochemically defined heterocyclic structures. In such a reaction, the keto-ester moiety would first be deprotonated to form an enolate, which would then act as the three-carbon component in the cycloaddition. The stereochemical outcome would be influenced by the substrate, reagents, and reaction conditions.

The regioselectivity of reactions involving this compound can be directed towards either the thiophene ring or the butanoate chain. Palladium-catalyzed reactions, as discussed previously, would be highly regioselective for the C-Br bond on the thiophene ring. Conversely, reactions targeting the butanoate chain, such as alpha-functionalization of the ketone, could be achieved under different conditions. For example, the synthesis of 2-acyl-4-(het)arylthiazoles can be achieved with high regioselectivity through the reaction of α-bromoketones with α-oxothioamides. researchgate.net This highlights the potential for regioselective transformations at the ketone portion of the molecule.

The following table outlines potential stereoselective and regioselective transformations involving this compound based on reactions of analogous compounds.

| Reaction Type | Reactive Site | Potential Outcome | Key Controlling Factors |

| [4+3] Annulation | Keto-ester moiety | Stereoselective formation of a seven-membered ring | Chiral auxiliaries, catalysts, reaction conditions |

| Palladium-catalyzed cross-coupling | C-Br bond on thiophene | Regioselective functionalization at the 3-position of the thiophene ring | Choice of catalyst and coupling partner |

| Hantzsch-type thiazole (B1198619) synthesis | Ketone functionality | Regioselective formation of a thiazole ring | Reaction with a thioamide |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 3 Bromo 2 Thienyl 4 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate are not documented in available scientific resources. A detailed analysis of proton environments would require experimental acquisition of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Experimentally determined ¹³C NMR data for this compound, which would provide information on the chemical environment of each carbon atom, is not present in surveyed databases and literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Information regarding 2D NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound is not available. These advanced techniques are crucial for unambiguous assignment of proton and carbon signals and for confirming the structural connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Characterization

Specific mass spectrometry data from either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive characterization of this compound could not be found in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

There is no available literature detailing the GC-MS analysis of this compound. Such a study would provide information on its retention time and mass fragmentation pattern under electron ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Specific LC-MS analysis data for this compound, which would be instrumental in determining its molecular weight and providing structural information through fragmentation analysis, is not documented in accessible scientific reports.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of organic compounds. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule.

For this compound, with a molecular formula of C10H11BrO3S, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. The presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da.

The expected monoisotopic mass for the molecular ion [M]+• can be calculated as follows:

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | 289.961128 |

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the elemental composition of this compound.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for qualitative analysis. For this compound, the expected characteristic absorption bands are:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1735-1750 |

| Ketone C=O | Stretch | 1680-1700 |

| C-O (ester) | Stretch | 1000-1300 |

| Thiophene (B33073) Ring | C=C Stretch | ~1500-1600 |

| Thiophene Ring | C-H Stretch | ~3100 |

| Thiophene Ring | C-S Stretch | ~600-800 |

| C-Br | Stretch | 500-600 |

The carbonyl (C=O) stretching frequencies are particularly informative. The ester carbonyl is expected at a higher wavenumber than the ketone carbonyl due to the electronic effects of the adjacent oxygen atom. The position of the ketone carbonyl band can also be influenced by conjugation with the thiophene ring.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in the polarizability of a molecule. Therefore, non-polar or symmetric bonds often show strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the thiophene ring and the C-S bond. The C=C stretching vibrations within the thiophene ring would be expected to produce strong Raman bands. The C-Br stretching vibration may also be observable.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures, such as substituted thienyl derivatives, can provide insights into the expected molecular geometry. nih.gov For instance, in the crystal structure of a related compound, Ethyl 4-(3-bromo-2-thienyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, the thiophene ring is essentially planar. nih.gov The bond lengths and angles within the bromothienyl moiety would be expected to be consistent with those observed in other structurally characterized bromothiophene derivatives. researchgate.net

A hypothetical single-crystal X-ray diffraction study of this compound would be expected to reveal key structural parameters:

| Parameter | Expected Value/Observation |

| Thiophene Ring Geometry | Planar |

| C-Br Bond Length | ~1.85-1.90 Å |

| C=O (ketone) Bond Length | ~1.20-1.22 Å |

| C=O (ester) Bond Length | ~1.20-1.22 Å |

| Conformation | The orientation of the butanoate chain relative to the thienyl ring |

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The nature and strength of these interactions dictate the crystal packing arrangement. Based on the functional groups present, several types of intermolecular interactions could be anticipated:

Dipole-Dipole Interactions: The polar carbonyl groups would lead to significant dipole-dipole interactions, influencing the alignment of molecules in the crystal lattice.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the carbonyl groups.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen bonds and the carbonyl oxygen atoms are also likely to play a role in stabilizing the crystal structure.

van der Waals Forces: These non-specific attractive forces will also be present and contribute to the cohesion of the crystal structure. nih.gov

Analysis of the crystal packing of related brominated thienyl compounds often reveals the importance of Br···S, Br···Br, and C-H···π interactions in directing the supramolecular assembly. nih.govuzh.ch

Computational and Theoretical Investigations of Ethyl 4 3 Bromo 2 Thienyl 4 Oxobutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity. For thiophene (B33073) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable insights into their electronic characteristics. nih.govnih.govresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For a flexible molecule like Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate, which has several rotatable single bonds, conformational analysis is crucial. This involves identifying different stable conformers and determining their relative energies to find the global minimum energy structure.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a similar compound, 2(E)‐1‐(3‐bromothiphen‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one, DFT calculations accurately predicted bond lengths such as C-Br (1.907 Å) and C-S (1.719–1.754 Å), which were in close agreement with experimental data. rroij.com Such calculations for the title compound would elucidate the planarity of the thiophene ring and the spatial orientation of the ethyl butanoate side chain.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For various synthesized thiophene derivatives, HOMO-LUMO energy gaps typically range from 4 to 5 eV, indicating their relative stability and reactivity. nih.govresearchgate.net Analysis of the spatial distribution of these orbitals would show that for many thienyl ketones, the HOMO is localized over the thiophene ring, while the LUMO is often distributed across the carbonyl group and adjacent atoms, indicating the likely sites for electronic transitions.

< div class = "table-wrapper" > < table > < caption > Illustrative Frontier Molecular Orbital Energies for Thiophene Derivatives < /caption> < thead > < tr > < th > Parameter < /th> < th > Typical Energy (eV) < /th> < /tr> < /thead> < tbody > < tr > < td > E < sub > HOMO < /sub> < td > -6.0 to -7.5 < /td> < /tr> < tr > < td > E < sub > LUMO < /sub> < td > -1.5 to -2.5 < /td> < /tr> < tr > < td > Energy Gap (ΔE) < /td> < td > 4.0 to 5.0 < /td> < /tr> < /tbody> < /table> < /div> < /div>

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red. Electron-deficient regions, prone to nucleophilic attack, are colored blue. Green areas represent neutral or weakly interacting zones. researchgate.net For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and ester groups, identifying them as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms, while the thiophene ring would exhibit a mixed potential landscape influenced by the electronegative sulfur and bromine atoms. nih.gov

Non-Linear Optical (NLO) Properties Prediction and Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with conjugated π-electron systems and significant charge transfer, often exhibit strong NLO responses. researchgate.net Computational methods are instrumental in predicting and evaluating the NLO properties of new compounds.

Dipole Moment and Polarizability Calculations

DFT calculations can accurately predict these parameters. For thiophene oligomers, studies have shown that polarizability increases with the length of the conjugated chain. uclouvain.be A computational analysis of the title compound would provide values for its dipole moment and the components of its polarizability tensor, offering initial insights into its potential as an NLO material.

First-Order and Second-Order Hyperpolarizabilities

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ) are tensors that describe the non-linear response of the molecular dipole moment to an applied electric field. sci-hub.se Molecules with large β values are candidates for second-harmonic generation, while those with large γ values are useful for third-harmonic generation. uobaghdad.edu.iqrsc.org

Time-dependent density functional theory (TD-DFT) is a common method for calculating frequency-dependent hyperpolarizabilities. vu.nl Studies on various organic compounds, including thiophene derivatives, have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system enhances the NLO response. nih.govuobaghdad.edu.iq For this compound, the thienyl group can act as a π-bridge, and the bromo and carbonyl substituents would influence the intramolecular charge transfer, which is a key factor for significant hyperpolarizability values.

< div class = "table-wrapper" > < table > < caption > Illustrative Calculated NLO Properties for Organic Molecules < /caption> < thead > < tr > < th > Property < /th> < th > Typical Calculated Value (esu) < /th> < /tr> < /thead> < tbody > < tr > < td > Dipole Moment (μ) < /td> < td > 1 - 10 Debye < /td> < /tr> < tr > < td > Average Polarizability (α) < /td> < td > 10 < sup > -24 < /sup> to 10-22 < /td> < /tr> < tr > < td > First Hyperpolarizability (β) < /td> < td > 10 < sup > -30 < /sup> to 10-27 < /td> < /tr> < tr > < td > Second Hyperpolarizability (γ) < /td> < td > 10 < sup > -36 < /sup> to 10-31 < /td> < /tr> < /tbody> < /table> < /div> < /div>

Charge Transfer Mechanisms and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and intramolecular interactions. For a molecule like this compound, NBO analysis would provide deep insights into its electronic structure, stability, and reactivity.

The analysis would focus on the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions is a key parameter. A higher E(2) value indicates a more significant interaction and charge transfer.

In the case of this compound, significant interactions would be expected between:

The lone pairs of the oxygen and bromine atoms (donors) and the antibonding orbitals of the carbon-carbon and carbon-oxygen bonds (acceptors).

The π orbitals of the thiophene ring (donors) and the antibonding π* orbitals of the carbonyl group (acceptor).

Table 1: Hypothetical NBO Analysis Results for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O(carbonyl) | π* (C=O) | > 50 |

| LP (1) Br | σ* (C-Thiophene) | ~ 5-10 |

| π (Thiophene) | π* (C=O) | ~ 20-30 |

| LP (1) O(ester) | σ* (C-O) | ~ 15-25 |

Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful toolkit to elucidate reaction mechanisms, predict product formation, and understand the energetics of chemical transformations. For this compound, computational studies could explore various reaction pathways, such as nucleophilic substitution at the bromine-bearing carbon of the thiophene ring or reactions involving the keto-ester group.

For example, in a hypothetical reaction with a nucleophile, computational methods like Density Functional Theory (DFT) could be used to:

Map the Potential Energy Surface (PES): This involves locating the structures and energies of reactants, transition states, intermediates, and products.

Calculate Activation Energies: The energy barrier between reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Determine Reaction Energetics: By comparing the energies of reactants and products, one can determine if a reaction is exothermic (releases energy) or endothermic (requires energy).

For instance, the reaction of a related compound, ethyl 4-bromo-3-oxobutanoate, has been studied in cycloaddition reactions. A computational investigation of this compound in a similar reaction would involve identifying the transition state for the C-C bond formation and calculating the associated energy barrier. The presence of the bulky and electron-rich 3-bromo-2-thienyl group would significantly influence the stereoselectivity and regioselectivity of such reactions.

Table 2: Hypothetical Energetic Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15 to +25 |

| Intermediate | -5 to +5 |

| Products | -10 to -20 |

Note: This table presents a generalized energetic profile for a plausible reaction. Specific values are highly dependent on the nucleophile and reaction conditions.

Computational studies offer a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. They can predict the most likely reaction pathways and guide the design of new synthetic strategies.

Advanced Synthetic Applications and Derivatization Strategies of Ethyl 4 3 Bromo 2 Thienyl 4 Oxobutanoate

Utilization as a Building Block in Complex Molecule Synthesis

The inherent functionality of Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate makes it an important precursor in multi-step synthetic pathways. The γ-ketoester moiety is a 1,4-dicarbonyl equivalent, a classic structural motif for the construction of five- and six-membered rings, while the bromo-thienyl group offers a handle for further functionalization, typically through metal-catalyzed reactions.

Precursor Role in Heterocyclic Compound Synthesis

The 1,4-dicarbonyl nature of the molecule is particularly suited for condensation reactions with dinucleophiles to generate a variety of heterocyclic scaffolds. These reactions often proceed through well-established mechanisms, providing reliable routes to valuable chemical entities.

The reaction of γ-ketoesters, such as this compound, with hydrazine (B178648) hydrate (B1144303) is a direct and efficient method for the synthesis of pyridazinone derivatives. This transformation is a variant of the Paal-Knorr synthesis, which is widely used for creating five- and six-membered heterocycles from 1,4-dicarbonyl compounds. mdpi.comorgsyn.org

The reaction mechanism involves the initial formation of a hydrazone at one of the carbonyl positions, followed by an intramolecular cyclization and dehydration. The ketone carbonyl is typically more reactive towards hydrazine than the ester carbonyl. The subsequent intramolecular attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, followed by elimination of ethanol, yields the stable, six-membered pyridazinone ring. This reaction provides a straightforward route to 6-(3-bromo-2-thienyl)-4,5-dihydropyridazin-3(2H)-one.

General Reaction Scheme:

Reactants: this compound, Hydrazine Hydrate (N₂H₄·H₂O)

Product: 6-(3-bromo-2-thienyl)-4,5-dihydropyridazin-3(2H)-one

Conditions: Typically refluxing in a protic solvent like ethanol.

Thiazole (B1198619) rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govjptcp.com While this compound is a γ-ketoester, it can be readily converted into a suitable precursor for the Hantzsch synthesis.

The methylene (B1212753) group alpha to the ester carbonyl (at the C3 position) can be selectively halogenated, for instance with N-bromosuccinimide (NBS) or tribromoisocyanuric acid (TBCA), to generate an α-bromo-γ-ketoester intermediate. researchgate.netnih.gov This intermediate possesses the requisite α-halocarbonyl moiety. Subsequent reaction with thiourea in the presence of a base leads to cyclization and the formation of a highly functionalized 2-aminothiazole (B372263) derivative. This one-pot, two-step procedure is an efficient method for constructing thiazole scaffolds from β-ketoester analogues. researchgate.netnih.gov

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | α-Bromination | N-Bromosuccinimide (NBS) or TBCA | Ethyl 3-bromo-4-(3-bromo-2-thienyl)-4-oxobutanoate |

| 2 | Hantzsch Condensation | Thiourea (H₂NCSNH₂) | Ethyl 2-amino-4-(2-(3-bromo-2-thienyl)-2-oxoethyl)thiazole-5-carboxylate |

The 1,4-dicarbonyl framework of this compound is an ideal precursor for the synthesis of cyclopentenone rings through an intramolecular aldol (B89426) or Dieckmann-type condensation. wikipedia.orgorganic-chemistry.org When treated with a base, an enolate can be formed at one of the α-carbons.

Specifically, deprotonation at the carbon alpha to the thienyl ketone can initiate an attack on the ester carbonyl. This intramolecular reaction, followed by dehydration, results in the formation of a five-membered ring. This cyclization is thermodynamically favored due to the stability of the resulting five-membered ring system compared to other potential, more strained ring structures. wikipedia.orgpreprints.org This pathway provides access to substituted cyclopentenone derivatives fused or appended to the thiophene (B33073) ring, which are valuable synthons in organic chemistry.

While the direct synthesis of quinolinones from γ-ketoesters like this compound is not a standard transformation, established methods for quinolinone synthesis often utilize β-ketoesters in reactions with anilines, such as the Conrad-Limpach and Knorr syntheses. jptcp.com Modification of the starting γ-ketoester would be required to apply these specific named reactions.

Alternatively, the Friedländer synthesis offers a pathway to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester). nih.gov It is conceivable that derivatives of this compound could be designed to participate in such cyclizations. For example, conversion of the ester to a methyl ketone would create a 1,5-dicarbonyl species, which could then be a substrate in related cyclization reactions to form different heterocyclic systems.

Participation in Cross-Coupling Reactions

The presence of a bromine atom on the electron-rich thiophene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the direct linkage of the thienyl scaffold to other organic fragments.

The most common and synthetically useful cross-coupling reactions for this substrate include the Suzuki, Heck, and Sonogashira reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Reaction | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Thienyl-Aryl / Thienyl-Vinyl |

| Heck Reaction | Alkene (e.g., Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Thienyl-Vinyl |

| Sonogashira Reaction | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Thienyl-Alkynyl |

Suzuki Reaction: This reaction couples the 3-bromo-2-thienyl moiety with a variety of organoboron compounds, such as aryl or vinyl boronic acids, under palladium catalysis. It is a highly versatile and functional-group-tolerant method for creating biaryl or vinyl-thienyl structures.

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-thiophene with alkenes. This reaction forms a new carbon-carbon bond at the site of the bromine atom, leading to the synthesis of substituted thienyl-alkenes, which are valuable precursors for further transformations.

Sonogashira Reaction: This coupling reaction involves the reaction of the bromo-thiophene with a terminal alkyne, catalyzed by both palladium and copper(I) salts. The Sonogashira reaction is a powerful tool for the synthesis of aryl-alkynes, directly attaching a carbon-carbon triple bond to the thiophene ring, thereby creating conjugated enyne systems.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The 3-bromo-2-thienyl moiety of this compound serves as an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is particularly well-suited for creating new carbon-carbon bonds at this position. rsc.orgnih.gov This reaction typically involves the coupling of an organohalide (in this case, the bromothiophene derivative) with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.orgsemanticscholar.org

The reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 3-position of the thiophene ring, thereby enabling significant structural diversification. The general efficiency of Suzuki-Miyaura coupling on bromothiophene substrates suggests that this compound would be a highly effective substrate. semanticscholar.org

Illustrative Suzuki-Miyaura Coupling Reactions The following table illustrates potential Suzuki-Miyaura coupling reactions using this compound as the starting material. Note: This data is representative of typical Suzuki-Miyaura reactions and serves to illustrate the potential transformations of the target compound.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | Ethyl 4-oxo-4-(3-phenyl-2-thienyl)butanoate |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | Ethyl 4-(3-(4-methoxyphenyl)-2-thienyl)-4-oxobutanoate |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | Ethyl 4-(3-(2-thienyl)-2-thienyl)-4-oxobutanoate |

| 4 | Methylboronic acid | Pd(PCy₃)₂Cl₂ (3) | K₂CO₃ | THF | Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate |

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound is amenable to a range of other metal-catalyzed cross-coupling reactions. These methods further expand the synthetic utility of this building block by allowing the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.comnih.gov

Heck Coupling: This reaction would involve coupling the bromothiophene with an alkene to introduce a vinyl substituent at the 3-position.

Sonogashira Coupling: This allows for the introduction of an alkyne moiety through coupling with a terminal alkyne, a valuable transformation for creating rigid, linear molecular extensions.

Stille Coupling: Utilizing organotin reagents, the Stille coupling offers an alternative route for introducing various hydrocarbyl groups.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-thiophene derivatives from this compound.

These varied reactions underscore the compound's role as a versatile platform for accessing a wide diversity of substituted thienyl ketoesters.

Intramolecular Cyclization Reactions

The structure of this compound and its derivatives is well-suited for intramolecular cyclization, leading to the formation of fused heterocyclic systems. While direct cyclization of the starting material is less common, derivatives synthesized via the cross-coupling reactions mentioned above can be designed to undergo subsequent ring-closure reactions.

For instance, if a group with a nucleophilic atom (like an amine or alcohol) is introduced at the 3-position of the thiophene ring, it can react with the ketone or ester functionality of the butanoate side chain. This can lead to the formation of novel thieno-fused pyridinones, diazepinones, or other complex heterocyclic structures. Such intramolecular reactions are a powerful strategy for building molecular complexity in a controlled manner. Research on related thienylaminobutenoic acids has shown their propensity to undergo cyclization to form fused furanone systems. researchgate.net

Development of Novel Synthetic Pathways

This compound is a key intermediate for developing novel synthetic pathways toward complex target molecules. Its three distinct functional groups—the aryl bromide, the ketone, and the ester—can be addressed with high chemoselectivity.

A potential synthetic pathway could involve:

Initial Cross-Coupling: A Suzuki or Sonogashira coupling at the C3-bromide position to install a desired substituent.

Modification of the Keto Group: Reduction of the ketone to a secondary alcohol, followed by substitution or elimination reactions.

Transformation of the Ester: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in cyclization reactions.

This step-wise modification allows for the systematic construction of highly functionalized thiophene derivatives that are valuable in pharmaceutical and materials science research. The use of vicinal ketoesters, which share functional similarities, has been pivotal in the total synthesis of numerous natural products. beilstein-journals.org

Applications in Material Science Precursors

Thiophene-based molecules are of paramount importance in the field of material science, particularly for organic electronics. numberanalytics.comresearchgate.net Oligo- and polythiophenes are well-known organic semiconductors used in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

This compound serves as a potential precursor for such materials. The bromine atom allows for polymerization or functionalization through reactions like Suzuki or Stille coupling, which are fundamental methods for creating the conjugated backbones of these polymers. acs.org By selecting appropriate coupling partners, chemists can tune the electronic properties, such as the band gap and charge carrier mobility, of the resulting materials. The oxobutanoate side chain can be further modified to influence solubility, film morphology, and intermolecular packing—all critical factors for device performance. researchgate.netnumberanalytics.com

Potential Role in Organic Semiconductor Synthesis

| Feature of Compound | Relevance to Material Science | Potential Transformation |

| 3-Bromothiophene (B43185) Core | Enables polymerization and extension of conjugation. | Suzuki or Stille polycondensation to form conjugated polymers. |

| Keto Group | Can be used to attach solubilizing groups or other functional moieties post-polymerization. | Ketalization to improve solubility and processability. |

| Ethyl Ester | Offers a site for modification to fine-tune physical properties like adhesion or self-assembly. | Conversion to long-chain alkyl amides to enhance solubility in organic solvents. |

Emerging Research Directions and Future Prospects

Exploration of New Reactivity Profiles

The unique combination of a halogenated electron-rich thiophene (B33073) ring and a versatile β-ketoester functionality in Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate opens avenues for exploring novel chemical transformations. The bromine atom on the thiophene ring serves as a handle for various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki and Heck reactions are well-established methods for forming new carbon-carbon bonds with aryl bromides. acs.orgnih.govwikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com For instance, a Suzuki coupling could introduce a variety of aryl or heteroaryl substituents at the 3-position of the thiophene ring, leading to a diverse library of new compounds. acs.orgnih.gov The Heck reaction, on the other hand, would allow for the introduction of alkenyl groups. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.comthieme-connect.de

Furthermore, the field of C-H activation offers a more direct and atom-economical approach to functionalizing the thiophene ring. acs.orgacs.orgmdpi.comnih.govmdpi.com Research into regioselective C-H functionalization of thiophenes could enable the introduction of new substituents at other positions on the thiophene ring, bypassing the need for pre-functionalized starting materials. acs.orgnih.govmdpi.com

The β-ketoester moiety is another reactive center within the molecule. Its acidic α-proton makes it a versatile nucleophile in a wide range of organocatalytic transformations. acs.orgscilifelab.seresearchgate.netnih.gov Organocatalysis provides a powerful tool for the enantioselective synthesis of chiral molecules, and the β-ketoester group in this compound could be a key building block in the asymmetric synthesis of more complex structures. acs.orgscilifelab.seresearchgate.netnih.gov The electrophilic nature of the ketone and ester carbonyl groups also allows for a variety of addition and condensation reactions. lookchem.com

Green Chemistry Approaches for Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. For a molecule like this compound, green chemistry principles can be applied to its synthesis to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. acs.orgnih.govbenthamdirect.comresearchgate.netresearchgate.net The application of microwave irradiation to the synthesis of thiophene derivatives has been shown to be highly effective, particularly in cross-coupling reactions. acs.orgnih.govbenthamdirect.comresearchgate.net This technology could significantly shorten the reaction times for the synthesis of this compound and its derivatives.

Solvent-free or "neat" reaction conditions represent another important green chemistry approach. acs.orgnih.govresearchgate.netresearchgate.net By eliminating the solvent, this method reduces waste and can simplify product purification. The synthesis of thiophene oligomers via solvent-free, microwave-assisted Suzuki coupling has been successfully demonstrated, suggesting that similar conditions could be developed for the synthesis of the target molecule. acs.orgnih.govresearchgate.net

The use of alternative, greener solvents is also a key area of research. Ionic liquids (ILs) are salts that are liquid at or near room temperature and can serve as non-volatile, recyclable alternatives to traditional organic solvents. wikipedia.orgresearchgate.netacs.orgacs.orgnih.govrsc.org Their unique properties can also enhance reaction rates and selectivity. The interaction of thiophene with ionic liquids has been studied, indicating their potential as reaction media for the synthesis and modification of thiophene-containing compounds. acs.orgacs.orgnih.govrsc.org The use of water as a solvent, where possible, is another highly desirable green approach. acs.orgnih.gov

Development of Highly Efficient Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of new and more efficient catalytic systems is a continuous endeavor. For the synthesis and functionalization of this compound, several areas of catalysis are of particular importance.

In the realm of cross-coupling reactions, the development of palladium catalysts with novel ligands continues to improve the efficiency and scope of these transformations. For instance, phosphine-free palladium catalysts are being explored to simplify reaction conditions and reduce costs. organic-chemistry.orgorganic-chemistry.org Iron-catalyzed C-H activation has also been reported for the coupling of thiophenes with enamines, offering a more sustainable alternative to palladium catalysis. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has revolutionized asymmetric synthesis. acs.orgscilifelab.seresearchgate.netnih.gov The development of new organocatalysts for the functionalization of β-ketoesters is an active area of research. acs.orgscilifelab.seresearchgate.netnih.gov These catalysts could be employed to synthesize chiral derivatives of this compound with high enantioselectivity.

The table below summarizes some of the catalytic systems that could be relevant for the synthesis and functionalization of this compound.

| Catalytic System | Reaction Type | Potential Application |

| Palladium-based catalysts | Suzuki, Heck, C-H Arylation | Functionalization of the thiophene ring |

| Iron-based catalysts | C-H Activation | Greener alternative for C-C bond formation |

| Organocatalysts (e.g., cinchona alkaloids, prolines) | Michael addition, aldol (B89426) reaction | Asymmetric functionalization of the β-ketoester |

| Copper-based catalysts | Thiophene synthesis | Formation of the thiophene ring |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.nete3s-conferences.orgrdd.edu.iqacs.org For this compound, DFT calculations can provide valuable insights into its electronic structure, which in turn can help predict its reactivity. researchgate.nete3s-conferences.orgrdd.edu.iqacs.org

By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can understand the nucleophilic and electrophilic character of different parts of the molecule. e3s-conferences.org This information can be used to predict the most likely sites for chemical reactions and to design more effective synthetic strategies.

Computational modeling can also be used to study reaction mechanisms in detail. By calculating the energy profiles of different reaction pathways, it is possible to identify the most favorable route and to understand the role of the catalyst in the reaction. This can aid in the optimization of reaction conditions and the development of new, more efficient catalysts.

Furthermore, computational methods can be used to predict the spectroscopic properties of molecules, such as their NMR and UV-Vis spectra. This can be a valuable tool for characterizing new compounds and for confirming their identity.

Potential in Interdisciplinary Research Domains

The structural features of this compound suggest that it could be a valuable building block in several interdisciplinary research areas.

Materials Science: Thiophene-containing molecules are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aiacs.orgmdpi.comresearchgate.netbeilstein-journals.orgresearchgate.net The thiophene ring provides good charge transport properties, and the ability to functionalize the molecule at both the thiophene ring and the side chain allows for fine-tuning of its electronic and physical properties. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials with tailored properties for electronic devices.

Medicinal Chemistry: The thiophene ring is a common scaffold in many pharmaceutical compounds. nih.govwikipedia.orgwikipedia.orgacs.org Bromothiophenes, in particular, serve as precursors to several drugs. wikipedia.orgwikipedia.org The β-ketoester functionality is also a versatile synthon in medicinal chemistry, allowing for the construction of a wide variety of heterocyclic and carbocyclic systems. The combination of these two functionalities in this compound makes it an attractive starting material for the synthesis of new biologically active molecules. Its derivatives could be screened for a range of therapeutic activities.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is typically synthesized via base-catalyzed condensation between a bromothiophene precursor (e.g., (2E)-1-(3-bromo-2-thienyl)-3-phenylprop-2-en-1-one) and ethyl acetoacetate in ethanol under reflux (2 hours, 10% NaOH). Key parameters include:

Q. Example Reaction Setup

| Reagents | Conditions | Yield |

|---|---|---|

| (2E)-1-(3-Bromo-2-thienyl)-3-phenylprop-2-en-1-one, ethyl acetoacetate | Ethanol, reflux (2 h), 10% NaOH | Not explicitly reported; isolation via recrystallization |

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

- X-ray crystallography : Resolves molecular geometry and confirms the bromothienyl and oxobutanoate moieties. For example, SHELX software (SHELXL97) is used for refinement, revealing dihedral angles (e.g., 68.5° between thiophene and phenyl groups) and disorder in methyl groups .

- NMR spectroscopy : Key signals include:

Q. What role do catalysts like tetrabutylammonium iodide play in analogous ester syntheses?

Methodological Answer: In related spirocyclic ester syntheses (e.g., ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate), tetrabutylammonium iodide acts as a phase-transfer catalyst:

- Enhances nucleophilic substitution by stabilizing bromide leaving groups.

- Enables mild conditions (THF, K₂CO₃, room temperature) for alkylation of ethyl 4-bromobutanoate .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR signals) be resolved during structural validation?

Methodological Answer:

- Cross-validation : Compare with X-ray crystallographic data to confirm bond lengths and angles .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, a disordered methyl group in the crystal structure (occupancy 0.513/0.487) may explain split signals in NMR .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities.

Q. What strategies mitigate side reactions (e.g., cyclization) during synthesis?

Methodological Answer:

- Solvent polarity control : Polar aprotic solvents (e.g., DMF) reduce unintended cyclization by stabilizing intermediates .

- Temperature modulation : Lowering reaction temperature (e.g., 0°C) slows competing pathways like Michael addition.

- Protecting groups : Temporarily block reactive ketones with silyl ethers to prevent aldol condensation .

Q. How is crystallographic disorder (e.g., in methyl groups) addressed during refinement?

Methodological Answer:

Q. What mechanistic insights explain the formation of cyclohexene derivatives as by-products?

Methodological Answer:

- Conjugated addition : The α,β-unsaturated ketone in intermediates undergoes nucleophilic attack by ethyl acetoacetate’s enolate, forming a six-membered ring via intramolecular cyclization.

- Steric effects : Bulky substituents on the thienyl group favor cyclization over linear ester formation. Computational modeling (DFT) can predict transition-state energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.